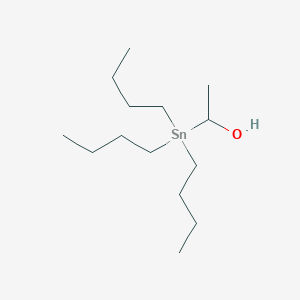
Ethanol, 1-(tributylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 1-(tributylstannyl)-: is an organotin compound with the molecular formula C14H32OSn . It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of the tributylstannyl group makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 1-(tributylstannyl)- typically involves the reaction of tributyltin hydride with formaldehyde in the presence of a base such as diisopropylamine. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation. The product is then purified through extraction and distillation .
Industrial Production Methods: Industrial production of Ethanol, 1-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 1-(tributylstannyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: It participates in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halides and organolithium compounds are commonly employed.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Ethanol, 1-(tributylstannyl)- has several applications in scientific research:
Biology: It is used as a reagent in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 1-(tributylstannyl)- involves the formation of a reactive intermediate that can participate in various chemical reactions. The tributylstannyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also form complexes with transition metals, enhancing its reactivity in catalytic processes.
Comparison with Similar Compounds
- Methanol, 1-(tributylstannyl)-
- Propanol, 1-(tributylstannyl)-
- Butanol, 1-(tributylstannyl)-
Comparison: Ethanol, 1-(tributylstannyl)- is unique due to its specific reactivity and stability. Compared to Methanol, 1-(tributylstannyl)-, it has a higher molecular weight and different reactivity patterns. Propanol, 1-(tributylstannyl)- and Butanol, 1-(tributylstannyl)- have longer carbon chains, which can affect their solubility and reactivity in different solvents .
Properties
CAS No. |
142548-99-0 |
|---|---|
Molecular Formula |
C14H32OSn |
Molecular Weight |
335.11 g/mol |
IUPAC Name |
1-tributylstannylethanol |
InChI |
InChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;2-3H,1H3; |
InChI Key |
KXJANRJHCPGCSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


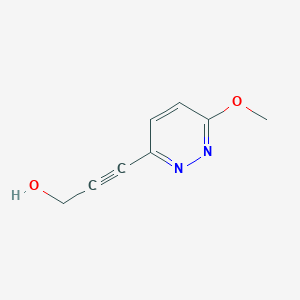
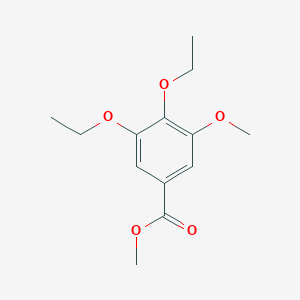
![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
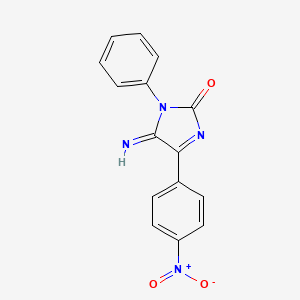
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
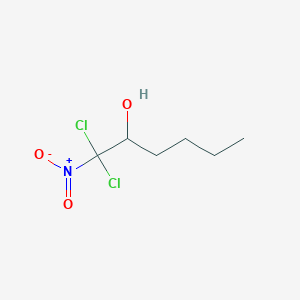
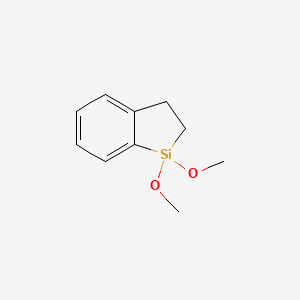
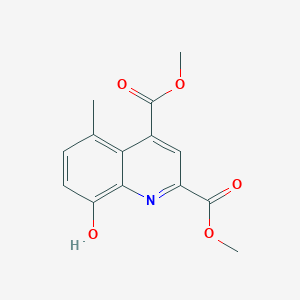
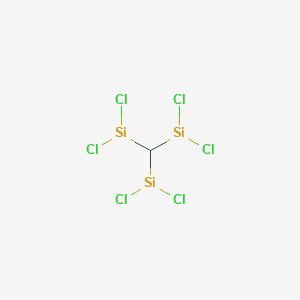
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
